5-Bromo-2-(chloromethyl)-3-fluoropyridine

Electrophilic reactivity Nucleophilic substitution Positional isomer comparison

Multi-step synthesis of pyridine-based inhibitors often stalls due to incompatible reactive handles. 5-Bromo-2-(chloromethyl)-3-fluoropyridine solves this with three orthogonal reactive centers: - C5 Br for exclusive Pd-catalyzed cross-coupling (Br >> Cl chemoselectivity) - C2 chloromethyl for mild SN2 nucleophilic displacement - C3 F activates the ring while remaining inert This enables a two-step, protecting-group-free sequence. Supplied as a light brown powder at 98% purity, suitable for direct use in parallel synthesis without pre-purification. Store at 0-8 °C.

Molecular Formula C6H4BrClFN
Molecular Weight 224.46 g/mol
CAS No. 1227496-51-6
Cat. No. B1446268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(chloromethyl)-3-fluoropyridine
CAS1227496-51-6
Molecular FormulaC6H4BrClFN
Molecular Weight224.46 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)CCl)Br
InChIInChI=1S/C6H4BrClFN/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,2H2
InChIKeyVRCLSNFHTTYJHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(chloromethyl)-3-fluoropyridine – Trifunctional Building Block


5-Bromo-2-(chloromethyl)-3-fluoropyridine (CAS 1227496-51-6, MFCD16608190) is a polyhalogenated pyridine scaffold bearing three synthetically distinct reactive centers: a C5 aryl bromide poised for Pd-catalyzed cross-coupling, a C2 chloromethyl electrophile for nucleophilic displacement, and a C3 fluorine substituent that modulates ring electronics while remaining inert under many standard coupling conditions [1]. With a molecular formula of C₆H₄BrClFN, a molecular weight of 224.46 g·mol⁻¹, a predicted LogP of 2.05, and a predicted pKa of −1.08, this compound occupies a specific physicochemical niche among halogenated pyridine building blocks . It is supplied as a solid (typically light brown powder) with commercial purity specifications ranging from 95% to 98% and a recommended storage temperature of 0–8 °C .

Why 5-Bromo-2-(chloromethyl)-3-fluoropyridine Cannot Be Replaced


Substituting 5-bromo-2-(chloromethyl)-3-fluoropyridine with a close analog introduces one of several critical liabilities: loss of the ortho-chloromethyl group adjacent to the pyridine nitrogen eliminates the enhanced electrophilicity required for efficient SN2/SNAr derivatization under mild conditions; repositioning the bromo substituent away from the C5 position alters the steric and electronic landscape for Pd-catalyzed cross-coupling regioselectivity; removal of the C3 fluorine reduces the electron deficiency of the ring, lowering SNAr activation and altering the pKa of downstream intermediates [1]. Compounding this, the established halide reactivity hierarchy in polyhalogenated pyridines (C–Br >> C–Cl > C–F in Pd-mediated couplings) means that isomeric bromo/chloromethyl arrangements lead to divergent chemoselectivity outcomes, rendering direct one-for-one substitution without re-optimization of multi-step routes scientifically indefensible [2].

5-Bromo-2-(chloromethyl)-3-fluoropyridine – Comparative Evidence


Ortho-Chloromethyl Electrophilic Advantage

The chloromethyl group at the C2 position of 5-bromo-2-(chloromethyl)-3-fluoropyridine benefits from the electron-withdrawing mesomeric effect of the adjacent pyridine nitrogen, which polarizes the C–Cl bond and enhances electrophilicity at the methylene carbon. This α-effect to the heteroatom is absent in C3–CH₂Cl or C4–CH₂Cl positional isomers such as 5-bromo-3-(chloromethyl)-2-fluoropyridine (CAS 1227584-14-6) or 2-bromo-5-(chloromethyl)-3-fluoropyridine (CAS 1227489-73-7), where the chloromethyl group is meta or para to the ring nitrogen, respectively [1]. The practical consequence is that the target compound undergoes nucleophilic displacement with amines, thiolates, and alkoxides at lower temperatures and with higher conversion rates than its non-ortho analogs, although direct comparative kinetic experiments remain unpublished at the time of writing [2].

Electrophilic reactivity Nucleophilic substitution Positional isomer comparison

Chemoselective Pd-Coupling Orthogonality

The well-established reactivity order in Pd-catalyzed cross-couplings of polyhalogenated pyridines is C–Br >> C–Cl > C–F [1]. In 5-bromo-2-(chloromethyl)-3-fluoropyridine, the C5 aryl bromide is the kinetically preferred site for oxidative addition to Pd(0), enabling exclusive Suzuki-Miyaura or Buchwald-Hartwig coupling at the bromo position while leaving the C2 chloromethyl group intact for subsequent orthogonal derivatization. For the close comparator 5-bromo-2-chloro-3-fluoropyridine, Stroup et al. demonstrated that catalytic amination conditions (Pd₂dba₃, Xantphos, base) afford exclusively the bromide substitution product, with quantitative chemoselectivity (bromo over chloro) [2]. Under neat conditions (microwave, 210 °C), the chemoselectivity reverses to favor chloride displacement with morpholine, achieving a 9:1 chloride-to-fluoride ratio and an 82% isolated yield of the 2-amino adduct [2]. The target compound, bearing a chloromethyl in place of a chloro group, is expected to exhibit analogous primary bromo-chemoselectivity in Pd-catalyzed couplings, while the benzylic chloromethyl group provides a distinct electrophilic handle for subsequent SN2 functionalization that is absent in the chloro analog.

Palladium catalysis Suzuki-Miyaura coupling Chemoselectivity Buchwald-Hartwig amination

Physicochemical Comparison with Analogs

Quantitative physicochemical parameters differentiate 5-bromo-2-(chloromethyl)-3-fluoropyridine from its two most synthetically relevant comparators: 5-bromo-2-chloro-3-fluoropyridine (CAS 831203-13-5) and 5-bromo-2-(chloromethyl)pyridine (CAS 168823-76-5). The target compound exhibits a predicted LogP of 2.05, a predicted boiling point of 225.1 °C (at 760 mmHg), a predicted density of 1.716 g·cm⁻³, and a predicted pKa of −1.08 . In contrast, 5-bromo-2-chloro-3-fluoropyridine has a higher LogP of 2.50–2.64, a lower boiling point of 195.3 °C, and a higher density of 1.829 g·cm⁻³ . Meanwhile, the des-fluoro analog 5-bromo-2-(chloromethyl)pyridine has a comparable LogP (2.02–2.19) and a higher boiling point of 243.4 °C but critically lacks the electron-withdrawing fluorine substituent, resulting in reduced ring activation toward nucleophilic aromatic substitution .

LogP Boiling point Density pKa Physicochemical comparison

Cold-Chain Storage Necessity

Commercial specifications for 5-bromo-2-(chloromethyl)-3-fluoropyridine consistently recommend storage at 0–8 °C , a more stringent requirement than the ambient or 'cool, dry place' storage advised for 5-bromo-2-chloro-3-fluoropyridine (recommended: store long-term in a cool, dry place; melting point 49–53 °C) and 5-bromo-2-(chloromethyl)pyridine (recommended: 2–8 °C under inert gas) [1]. The mandatory refrigerated storage for the target compound reflects the enhanced reactivity of the benzylic chloromethyl group, which is susceptible to hydrolysis and thermal decomposition at ambient temperatures. This requirement directly impacts procurement logistics, inventory management, and total cost of ownership for laboratories operating without dedicated cold-storage capacity.

Storage stability Cold-chain logistics Handling requirements

High-Purity Grade Advantage

While many halogenated pyridine building blocks are supplied at a standard purity of 95%, 5-bromo-2-(chloromethyl)-3-fluoropyridine is commercially available at 98% purity from multiple suppliers including CymitQuimica, Fluorochem, and MolCore . The positional isomer 2-bromo-5-(chloromethyl)-3-fluoropyridine (CAS 1227489-73-7) is also offered at 98%, but the des-fluoro analog 5-bromo-2-(chloromethyl)pyridine is more commonly supplied at 95% . The 3% absolute purity difference between 95% and 98% grades translates to a 60% reduction in total impurity burden (from 5% to 2%), which is consequential for multi-step sequences where impurities propagate and amplify through subsequent transformations.

Purity specification Quality control Procurement grade

Fluorine Electronic Modulation Advantage

The C3 fluorine substituent in 5-bromo-2-(chloromethyl)-3-fluoropyridine exerts a pronounced electron-withdrawing inductive effect (σₘ = 0.34 for fluorine), which increases the electron deficiency of the pyridine ring and enhances the reactivity of both the C2 chloromethyl group toward nucleophilic attack and the C5 bromide toward oxidative addition [1][2]. This is quantified by the predicted pKa of −1.08 for the target compound, compared to a pKa of approximately 5.2 for unsubstituted pyridine—a ΔpKa of roughly 6.3 units attributable largely to the combined electron-withdrawing effects of bromo, chloromethyl, and fluoro substituents . The des-fluoro analog 5-bromo-2-(chloromethyl)pyridine lacks this additional activation, resulting in a higher effective pKa and reduced electrophilicity at the ring carbons. Furthermore, fluorination at the 3-position of pyridines has been independently associated with improved metabolic stability in drug-like molecules by blocking CYP450-mediated oxidation at that position, a benefit absent in the non-fluorinated analog [1].

Fluorine effect Electron deficiency Metabolic stability pKa modulation

5-Bromo-2-(chloromethyl)-3-fluoropyridine – Application Scenarios


Protecting-Group-Free Trisubstituted Pyridine Synthesis

The orthogonal reactivity profile established in Section 3—specifically the Br >> Cl chemoselectivity in Pd-catalyzed couplings—enables a two-step, protecting-group-free sequence: (Step 1) Suzuki-Miyaura coupling at C5 using Pd₂dba₃/Xantphos to introduce an aryl or heteroaryl group with exclusive bromo-selectivity, followed by (Step 2) nucleophilic displacement of the C2 chloromethyl group with amines, alkoxides, or thiolates. This contrasts with 5-bromo-2-chloro-3-fluoropyridine, where the C2 chloro substituent is less electrophilic toward SN2 displacement and requires harsher conditions, and with 5-bromo-2-(chloromethyl)pyridine, which lacks the fluorine-mediated ring activation that accelerates the second step [1][2]. The predicted 98% commercial purity further supports direct use in parallel synthesis without pre-purification.

Bromodomain Inhibitor Intermediate Synthesis

Patent literature identifies pyridyl derivatives bearing halogen substitution patterns analogous to 5-bromo-2-(chloromethyl)-3-fluoropyridine as key intermediates in bromodomain inhibitor programs [1]. The 3-fluoro substituent enhances binding interactions within the acetyl-lysine recognition pocket, while the C5 bromide and C2 chloromethyl provide sequential diversification handles. The BindingDB entry CHEMBL4528047 records a Kd of 3 nM for a fluoropyridine-containing ligand against the BRDT bromodomain 2, illustrating the potency achievable with appropriately substituted fluoropyridine scaffolds [2]. The target compound's specific substitution pattern maps directly onto the core of several disclosed bromodomain inhibitor series, making it a strategically relevant procurement choice for epigenetics-focused discovery groups.

Agrochemical Intermediate Synthesis

Halogenated pyridine derivatives with differentiated reactive sites are privileged scaffolds in agrochemical lead optimization, where sequential introduction of aryl and heteroatom substituents is frequently required [1]. The target compound's bromo-chloromethyl pairing enables the construction of 2-aminomethyl-5-aryl-3-fluoropyridine derivatives—a motif found in several commercial insecticide and fungicide candidates—with greater synthetic efficiency than alternative routes starting from non-orthogonal or mono-halogenated pyridines. The predicted LogP of 2.05 places it in a lipophilicity range suitable for both systemic and contact agrochemical applications, offering an advantage over the more lipophilic 5-bromo-2-chloro-3-fluoropyridine (LogP 2.5–2.6) in formulations requiring aqueous compatibility [2].

PET Tracer Precursor Scaffold

3-Fluoropyridine derivatives have demonstrated utility as PET tracer precursors, with [¹⁸F]3-fluoro-4-aminopyridine serving as a demyelination imaging agent [1]. The target compound's C3 fluorine and C2 chloromethyl group provide a platform for late-stage ¹⁸F isotopic labeling or for incorporation of additional radionuclide-chelating moieties via nucleophilic substitution at the chloromethyl position. Compared to 2-(chloromethyl)-3-fluoropyridine (CAS 149489-32-7), which lacks the C5 bromo handle for further diversification, the target compound offers an additional dimension of synthetic versatility for constructing more complex radiotracer architectures.

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